REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[Br:9][C:10]1[C:11]([CH3:19])=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13]([OH:15])=[O:14]>S(=O)(=O)(O)O>[Br:9][C:10]1[C:11]([CH3:19])=[C:12]([CH:16]=[C:17]([I:1])[CH:18]=1)[C:13]([OH:15])=[O:14]
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Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)O)C=CC1)C
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 5-10° C. for another 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added at such a rate that the solution temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained below 5° C
|
Type
|
TEMPERATURE
|
Details
|
before warming to room temperature over night
|
Type
|
ADDITION
|
Details
|
Then, the mixture is poured
|
Type
|
EXTRACTION
|
Details
|
the resultant solution is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts are washed in succession with aqueous 10% Na2S2O3 solution (2×), water (3×), and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (MgSO4) the organic layer
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
The solid is triturated with 70° C.-
|
Type
|
TEMPERATURE
|
Details
|
warm water
|
Type
|
CUSTOM
|
Details
|
separated from the water by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After the solid is triturated with little ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the product is obtained as a white solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C(=O)O)C=C(C1)I)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |